molecular formula C15H11ClN2 B13717620 8-Chloro-2-phenylquinolin-4-amine CAS No. 1189106-25-9

8-Chloro-2-phenylquinolin-4-amine

Cat. No.: B13717620
CAS No.: 1189106-25-9
M. Wt: 254.71 g/mol
InChI Key: UJNRTXUXWJKBNK-UHFFFAOYSA-N
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Description

4-Amino-8-chloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H11ClN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with an amino group at the 4-position, a chlorine atom at the 8-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which are then further modified to introduce the desired substituents . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of 4-Amino-8-chloro-2-phenylquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-chloro-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives.

Scientific Research Applications

4-Amino-8-chloro-2-phenylquinoline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-Amino-8-chloro-2-phenylquinoline stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, chlorine atom, and phenyl group on the quinoline core makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

CAS No.

1189106-25-9

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

8-chloro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11ClN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18)

InChI Key

UJNRTXUXWJKBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)N

Origin of Product

United States

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